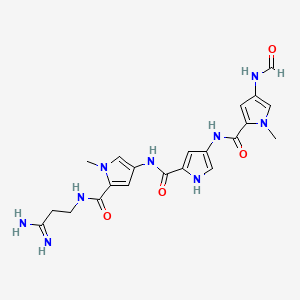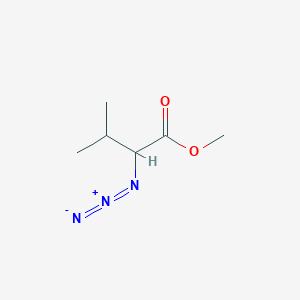
2-Nordistamycin A
Übersicht
Beschreibung
2-Nordistamycin A is a derivative of distamycin, a pyrrole-amidine antibiotic known for its ability to bind to the minor groove of DNA. This compound is harvested from the bacterium Streptomyces netropsis, which also produces netropsin . This compound is particularly noted for its preference for AT-rich DNA sequences and its role in inhibiting transcription and increasing the activity of topoisomerase II .
Vorbereitungsmethoden
The synthesis of 2-Nordistamycin A involves several steps, typically starting with the preparation of N-methylpyrrole units. These units are then linked together through amidine bonds to form the final compound. The reaction conditions often require controlled temperatures and specific reagents to ensure the correct formation of the pyrrole-amidine structure . Industrial production methods may involve fermentation processes using Streptomyces netropsis cultures, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
2-Nordistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrole rings, potentially altering the compound’s binding affinity to DNA.
Reduction: Reduction reactions may be used to modify the amidine groups, affecting the compound’s overall structure and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered biological properties .
Wissenschaftliche Forschungsanwendungen
2-Nordistamycin A has a wide range of scientific research applications:
Wirkmechanismus
2-Nordistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding disrupts the normal function of DNA, inhibiting transcription and increasing the activity of topoisomerase II . The molecular targets include the DNA double helix and associated proteins involved in transcription and replication . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair .
Vergleich Mit ähnlichen Verbindungen
2-Nordistamycin A is similar to other minor groove binders such as netropsin and distamycin. it is unique in its specific binding affinity and the structural modifications that enhance its biological activity . Similar compounds include:
Eigenschaften
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O4/c1-29-9-13(26-11-31)6-17(29)21(34)27-12-5-15(25-8-12)19(32)28-14-7-16(30(2)10-14)20(33)24-4-3-18(22)23/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,34)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNGXBQNBYJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CNC(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234611 | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85407-08-5 | |
| Record name | 2-Nordistamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
